8,5'-Cyclo-2'-deoxyguanosine

Description

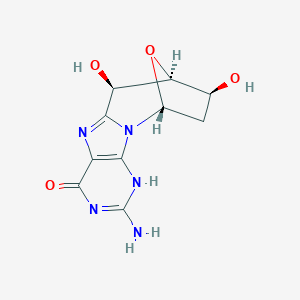

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

104504-22-5 |

|---|---|

Formule moléculaire |

C10H11N5O4 |

Poids moléculaire |

265.23 g/mol |

Nom IUPAC |

(1R,11R,12S,13S)-5-amino-11,13-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3(8),4,9-trien-7-one |

InChI |

InChI=1S/C10H11N5O4/c11-10-13-7-4(9(18)14-10)12-8-5(17)6-2(16)1-3(19-6)15(7)8/h2-3,5-6,16-17H,1H2,(H3,11,13,14,18)/t2-,3+,5-,6-/m0/s1 |

Clé InChI |

JYCOZDWXEDYCIX-VPXOEYFHSA-N |

SMILES |

C1C(C2C(C3=NC4=C(N3C1O2)N=C(NC4=O)N)O)O |

SMILES isomérique |

C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N3[C@@H]1O2)NC(=NC4=O)N)O)O |

SMILES canonique |

C1C(C2C(C3=NC4=C(N3C1O2)NC(=NC4=O)N)O)O |

Synonymes |

8,5'-cyclo-2'-deoxyguanosine |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 8,5'-Cyclo-2'-deoxyguanosine by Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental investigation, and quantitative analysis of 8,5'-cyclo-2'-deoxyguanosine (cdG), a significant DNA lesion induced by hydroxyl radicals. This document is intended to serve as a valuable resource for researchers in the fields of DNA damage and repair, oxidative stress, and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules that can inflict damage upon cellular macromolecules, including DNA. The hydroxyl radical (•OH) is one of the most potent ROS, capable of inducing a variety of DNA lesions. Among these, this compound (cdG) is a particularly noteworthy tandem lesion, involving both the sugar and base moieties of the same nucleoside.[1] The formation of this lesion proceeds through the abstraction of a hydrogen atom from the C5' position of the 2'-deoxyribose moiety by a hydroxyl radical, followed by an intramolecular cyclization between C5' and C8 of the guanine (B1146940) base.[1][2] Subsequent oxidation of the resulting N7-centered radical yields the final cdG product.[2] This unique structure results in significant distortion of the DNA double helix.[1]

The formation of cdG is significant due to its biological consequences. These lesions are resistant to base excision repair and are primarily repaired by the nucleotide excision repair (NER) pathway.[1] Their presence in DNA can block DNA polymerases, inhibit gene expression, and lead to transcriptional mutagenesis.[1] Consequently, the accumulation of cdG has been implicated in various pathological conditions, including carcinogenesis and neuronal death.[1]

This guide will delve into the detailed mechanism of cdG formation, provide comprehensive experimental protocols for its study, present quantitative data on the formation of its stereoisomers, and offer visualizations of the key pathways and workflows.

The Chemical Mechanism of this compound Formation

The formation of this compound is a multi-step process initiated by the attack of a hydroxyl radical on the 2'-deoxyguanosine (B1662781) nucleoside within a DNA strand. The key steps are outlined below:

-

Hydroxyl Radical Attack and Hydrogen Abstraction: The reaction is initiated when a hydroxyl radical (•OH) abstracts a hydrogen atom from the C5' position of the deoxyribose sugar. This is a primary site of attack on the sugar moiety.[2] This abstraction results in the formation of a carbon-centered radical at the C5' position (2'-deoxyguanosin-5'-yl radical).

-

Intramolecular Cyclization: The newly formed C5' radical is highly reactive and undergoes an intramolecular cyclization by attacking the electron-rich C8 position of the guanine base within the same nucleoside.[2] This step forms a covalent bond between C5' and C8.

-

Formation of a Nitrogen-Centered Radical: The cyclization event leads to the formation of a nitrogen-centered radical at the N7 position of the guanine ring.

-

Oxidation: The final step involves the oxidation of the N7-centered radical, which results in the formation of the stable this compound lesion.[2]

This reaction mechanism can result in the formation of two different stereoisomers of cdG, namely (5'R)-8,5'-cyclo-2'-deoxyguanosine and (5'S)-8,5'-cyclo-2'-deoxyguanosine, depending on the stereochemistry of the newly formed chiral center at C5'.

Experimental Protocols

The study of cdG formation requires precise experimental methodologies for generating hydroxyl radicals, preparing DNA samples, and quantifying the resulting lesions.

Generation of Hydroxyl Radicals

Hydroxyl radicals can be generated in vitro using several established methods:

-

Gamma (γ)-Radiolysis: This method involves the exposure of aqueous solutions of DNA to a source of γ-radiation, such as a 60Co irradiator. The radiolysis of water produces a variety of reactive species, including hydroxyl radicals. The concentration of hydroxyl radicals can be controlled by varying the radiation dose. To favor the formation of hydroxyl radicals, solutions are typically saturated with nitrous oxide (N₂O), which converts hydrated electrons into hydroxyl radicals.

Protocol for γ-Radiolysis:

-

Prepare a solution of calf thymus DNA (or other DNA source) in a phosphate (B84403) buffer (e.g., 10 mM, pH 7.4).

-

Saturate the solution with N₂O gas for at least 30 minutes prior to irradiation to maximize hydroxyl radical yield.

-

Expose the DNA solution to a 60Co γ-ray source at a specific dose rate. The total dose will determine the extent of DNA damage.

-

After irradiation, the samples should be processed immediately for DNA extraction and analysis.

-

-

Fenton-type Reactions: These reactions utilize a transition metal, typically iron (Fe²⁺) or copper (Cu²⁺), to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals.

Protocol for Fenton Reaction:

-

Prepare a reaction mixture containing calf thymus DNA in a suitable buffer (e.g., phosphate buffer).

-

Add a solution of a transition metal salt (e.g., FeCl₂ or CuSO₄) to the DNA solution.

-

Initiate the reaction by adding hydrogen peroxide (H₂O₂). The concentrations of the metal ion and H₂O₂ will influence the rate of hydroxyl radical production.

-

Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a chelating agent such as EDTA or by immediate processing for DNA isolation.

-

DNA Extraction, Hydrolysis, and Sample Preparation

Accurate quantification of cdG requires careful DNA extraction and hydrolysis to avoid artifactual formation of oxidative DNA damage.

Protocol for DNA Extraction and Hydrolysis:

-

DNA Extraction:

-

For cellular studies, lyse cells using a lysis buffer containing a detergent (e.g., SDS) and a protease (e.g., proteinase K).

-

Perform sequential phenol-chloroform extractions to remove proteins.

-

Precipitate the DNA with cold ethanol (B145695) and wash the pellet with 70% ethanol.

-

Resuspend the purified DNA in a suitable buffer.

-

-

Enzymatic Hydrolysis:

-

To release the nucleosides from the DNA backbone, a combination of enzymes is used. A common protocol involves a two-step enzymatic digestion.

-

Step 1: Incubate the DNA with nuclease P1 at 37°C for 2 hours. Nuclease P1 digests single-stranded DNA and RNA.

-

Step 2: Add alkaline phosphatase to the reaction mixture and incubate for another 2 hours at 37°C. Alkaline phosphatase removes the 3'-phosphate groups, yielding free nucleosides.

-

Alternatively, a combination of benzonase and nuclease P1 has been reported as a cost-effective and efficient method.[3]

-

-

Sample Cleanup:

-

After enzymatic hydrolysis, the sample is typically filtered or centrifuged to remove any remaining protein or debris.

-

For sensitive analysis, solid-phase extraction (SPE) may be used to purify and concentrate the nucleosides of interest.

-

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the accurate and sensitive quantification of cdG and its stereoisomers. Isotope-dilution mass spectrometry, using stable isotope-labeled internal standards, is crucial for precise quantification.

Typical HPLC-MS/MS Parameters:

-

HPLC System: A high-performance liquid chromatography system with a binary pump and an autosampler.

-

Column: A reversed-phase C18 column is commonly used for the separation of nucleosides.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode.

-

Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and daughter ions of cdG and its internal standard. The specific m/z transitions for (5'R)-cdG, (5'S)-cdG, and their labeled internal standards are monitored.

Quantitative Data on Stereoisomer Formation

The formation of the (5'R) and (5'S) diastereomers of cdG is influenced by the experimental conditions, particularly the presence of oxygen and the method of hydroxyl radical generation. The following table summarizes quantitative data from various studies.

| Experimental Condition | DNA Source | Method of •OH Generation | (5'R)-cdG Yield | (5'S)-cdG Yield | (5'R)/(5'S) Ratio | Reference |

| N₂O-saturated aqueous solution | 2'-deoxyguanosine | γ-radiolysis | - | - | 8.3:1 | [4] |

| N₂O-saturated aqueous solution | Calf Thymus DNA | γ-radiolysis | Predominant | - | 4.5:1 | [5] |

| N₂O (95%)/O₂(5%)-saturated aq. solution | ss-DNA | γ-radiolysis | Lowered | Lowered | - | [5] |

| Hydrated DNA | Ne-22 ion irradiation | Ionizing Radiation | Greater than 5'S | - | - | [6] |

| Aqueous solution | Calf Thymus DNA | Fenton Reaction (Cu(II)/H₂O₂/ascorbate) | Markedly higher than 5'S | - | - | [7] |

| Aqueous solution | Calf Thymus DNA | Fenton Reaction (Fe(II)/H₂O₂/ascorbate) | Markedly higher than 5'S | - | - | [7] |

Note: Quantitative yields can vary significantly based on the specific experimental setup, including DNA concentration, radiation dose, and concentrations of Fenton reagents.

The data consistently show that the (5'R)-diastereomer of cdG is formed in higher yields than the (5'S)-diastereomer in most in vitro systems.[4][5][7] The presence of oxygen has been shown to decrease the overall yield of cdG formation.[2][8]

Conclusion

The formation of this compound is a critical consequence of hydroxyl radical-induced DNA damage. Understanding the mechanism of its formation and having robust experimental protocols for its detection and quantification are essential for elucidating its role in various disease processes and for the development of therapeutic interventions. This guide provides a comprehensive resource for researchers, consolidating the current knowledge on the mechanism, experimental methodologies, and quantitative aspects of cdG formation. The provided protocols and data will aid in the design and execution of future studies in this important area of research.

References

- 1. 8,5'-Cyclopurine-2'-deoxynucleosides in DNA: mechanisms of formation, measurement, repair and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Free-radical-induced formation of an this compound moiety in deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An ameliorative protocol for the quantification of purine 5',8-cyclo-2'-deoxynucleosides in oxidized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5′,8-Cyclopurine Lesions in DNA Damage: Chemical, Analytical, Biological, and Diagnostic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Induction of 8,5'-cyclo-2'-deoxyadenosine and this compound in isolated DNA by Fenton-type reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Characterization of 8,5'-Cyclo-2'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8,5'-Cyclo-2'-deoxyguanosine (cdG), a significant DNA lesion resulting from oxidative stress. The document details its discovery, chemical characterization, biological implications, and the experimental methodologies used for its study.

Introduction

This compound is a tandem DNA lesion formed through an intramolecular cyclization between the C5' of the deoxyribose sugar and the C8 of the guanine (B1146940) base.[1] This lesion arises from the attack of hydroxyl radicals on 2'-deoxyguanosine (B1662781) in DNA.[1] Unlike many other forms of oxidative DNA damage, cdG is a bulky lesion that significantly distorts the DNA double helix.[1] It exists as two diastereomers, (5'R)-8,5'-cyclo-2'-deoxyguanosine and (5'S)-8,5'-cyclo-2'-deoxyguanosine, which exhibit different biological properties. Due to the covalent bond between the sugar and the base, cdG is not repaired by the base excision repair (BER) pathway, but rather by the nucleotide excision repair (NER) pathway.[1] This unique characteristic makes it a subject of intense research, particularly in the context of diseases with defective NER, such as Xeroderma Pigmentosum and Cockayne syndrome.[2]

Discovery and Formation

The discovery of 8,5'-cyclopurine-2'-deoxynucleosides dates back to early studies on the effects of ionizing radiation on DNA.[3] It was established that hydroxyl radicals, generated for instance by the Fenton reaction, are the primary mediators of cdG formation.[3] The proposed mechanism involves the abstraction of a hydrogen atom from the C5' position of the deoxyribose sugar, leading to the formation of a C5' radical. This radical then attacks the C8 position of the adjacent guanine base, resulting in the formation of a covalent bond and the characteristic cyclized structure of cdG.[4]

References

- 1. 8,5'-Cyclopurine-2'-deoxynucleosides in DNA: mechanisms of formation, measurement, repair and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometric assays for the tandem lesion this compound in mammalian DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Chemistry and Biology of this compound and Other DNA Le" by Rajat S. Das [digitalcommons.lib.uconn.edu]

An In-depth Technical Guide to the Structural Analysis of (5'R)-8,5'-Cyclo-2'-deoxyguanosine Diastereomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5'R)-8,5'-Cyclo-2'-deoxyguanosine is a significant form of DNA damage, categorized as a tandem lesion where both the sugar and base moieties of the nucleoside are altered.[1] This lesion arises from the attack of hydroxyl radicals on 2'-deoxyguanosine (B1662781), leading to an intramolecular cyclization between the C5' of the deoxyribose sugar and the C8 of the guanine (B1146940) base.[2] The formation of this covalent bond results in two diastereomers, the (5'R) and (5'S) forms, which induce significant distortion in the DNA double helix.[1][2] Unlike many other forms of oxidative DNA damage, 8,5'-cyclopurine lesions are not repaired by the base excision repair (BER) pathway but are substrates for the nucleotide excision repair (NER) system.[2][3] This unique characteristic makes them prime candidates for investigating the pathogenesis of diseases associated with defective NER, such as Xeroderma Pigmentosum, which is linked to neurodegeneration.[3][4] Understanding the precise structural perturbations caused by the (5'R) diastereomer is crucial for elucidating its biological consequences, including its effects on DNA replication, transcription, and its recognition by the NER machinery.

Structural Perturbations Induced by (5'R)-8,5'-Cyclo-2'-deoxyguanosine

The covalent bond between the C5' and C8 atoms in (5'R)-8,5'-cyclo-2'-deoxyguanosine locks the glycosidic torsion angle and significantly alters the sugar pucker, leading to notable distortions in the local DNA structure. While detailed structural data for the (5'R) diastereomer is less abundant compared to its (5'S) counterpart, comparative studies have provided valuable insights into its unique structural impact.

Molecular modeling and dynamics studies, complemented by experimental data from the analogous (5'R)-8,5'-cyclo-2'-deoxyadenosine lesion, suggest that the (5'R) diastereomer induces a distinct set of conformational changes. These lesions are known to cause an overtwisting of the DNA helix at the site of the adduct.[5]

Table 1: Comparative Structural Parameters of 8,5'-Cyclopurine Lesions

| Parameter | Unmodified DNA | (5'S)-cdG | (5'R)-cdG (Inferred) |

| Sugar Pucker | C2'-endo | O4'-exo ("west")[4][6] | Likely O4'-exo[6] |

| Pseudorotation Phase Angle (P) | ~144° (South) | ~280° (West)[4] | Not explicitly reported |

| Backbone Torsion Angle (β) | ~180° | Perturbed[6] | Perturbed |

| Backbone Torsion Angle (γ) | ~50° | Perturbed[6] | Perturbed |

| Glycosidic Torsion Angle (χ) | Anti (~-120°) | Fixed in anti conformation[6] | Fixed in anti conformation |

| Helical Twist | ~36° | Overtwisted by 13-14°[5] | Overtwisted by ~17°[5] |

| Thermal Stability (ΔTm) | N/A | Destabilizing (-3 to -6 °C)[5] | Destabilizing (-3 to -6 °C)[5] |

Note: Data for (5'R)-cdG is largely inferred from comparative studies and data on the analogous (5'R)-cdA lesion, as specific high-resolution structural studies for (5'R)-cdG are limited in the reviewed literature.

Biological Implications and Repair Pathway

The structural distortions induced by (5'R)-8,5'-cyclo-2'-deoxyguanosine have profound biological consequences. These lesions are strong blocks to DNA and RNA polymerases, thereby inhibiting replication and transcription.[2] If not repaired, they can be mutagenic. The primary mechanism for the removal of these lesions is the Nucleotide Excision Repair (NER) pathway.

Nucleotide Excision Repair (NER) Pathway for 8,5'-Cyclopurine Lesions

The NER pathway is a complex process involving the coordinated action of multiple proteins to recognize and remove bulky, helix-distorting DNA lesions.[7]

Experimental Protocols

Synthesis of (5'R)-8,5'-Cyclo-2'-deoxyguanosine Phosphoramidite (B1245037)

The synthesis of the phosphoramidite monomer of (5'R)-8,5'-cyclo-2'-deoxyguanosine is a multi-step process that allows for its incorporation into oligonucleotides for structural and biological studies. The following is a generalized protocol based on published methods.[8][9]

Detailed Steps:

-

Radical Cyclization: The key step involves the generation of a radical at the C5' position of a suitably protected 2'-deoxyguanosine derivative. This is often achieved using a photolabile precursor, such as a thiophenyl group. Intramolecular cyclization of the C5' radical onto the C8 position of the guanine base forms the 8,5'-cyclo linkage.[9]

-

Diastereomer Separation: The cyclization reaction typically yields a mixture of the (5'R) and (5'S) diastereomers. These are separated using chromatographic techniques, such as high-performance liquid chromatography (HPLC).[8]

-

Stereochemical Inversion (Optional): To increase the yield of the (5'R) diastereomer, the separated (5'S) isomer can be converted to the (5'R) form through a stereochemical inversion at the C5' position, for example, via a Mitsunobu reaction.[9]

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the isolated (5'R) diastereomer is protected with an acid-labile group, typically a 4,4'-dimethoxytrityl (DMT) group, to allow for its use in automated oligonucleotide synthesis.

-

Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved by reacting the DMT-protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base.[10]

-

Purification: The final phosphoramidite product is purified by silica (B1680970) gel chromatography to ensure high purity for efficient coupling during oligonucleotide synthesis.

Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a sensitive and accurate method for the detection and quantification of (5'R)-8,5'-cyclo-2'-deoxyguanosine in DNA.[1][11]

Protocol Outline:

-

DNA Hydrolysis: DNA samples are enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes, typically including DNase I, phosphodiesterases, and alkaline phosphatase.[11][12]

-

Isotope Dilution: A known amount of a stable isotope-labeled internal standard of (5'R)-8,5'-cyclo-2'-deoxyguanosine is added to the sample for accurate quantification.[1]

-

LC Separation: The nucleoside mixture is separated by reversed-phase HPLC. The separation of the (5'R) and (5'S) diastereomers is crucial and can be achieved with appropriate column and gradient conditions.[1]

-

MS Detection: The eluting nucleosides are detected by a mass spectrometer, typically using an electrospray ionization (ESI) source in the positive ion mode.[1][13]

-

Quantification: Quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), comparing the signal intensity of the native analyte to that of the isotope-labeled internal standard.[1][13]

Conclusion

The (5'R)-8,5'-Cyclo-2'-deoxyguanosine diastereomer represents a class of DNA damage with significant biological implications due to the structural distortions it imposes on the DNA helix. While detailed high-resolution structural data for this specific diastereomer remains an area for further investigation, existing comparative studies provide a solid foundation for understanding its impact on DNA structure and its processing by the nucleotide excision repair pathway. The synthetic and analytical methods outlined here provide the necessary tools for researchers to further explore the role of this lesion in human health and disease, and to develop potential therapeutic strategies targeting DNA repair pathways.

References

- 1. Mass spectrometric assays for the tandem lesion this compound in mammalian DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 8, 5’-Cyclopurine-2’-Deoxynucleosides: Candidate Neurodegenerative DNA Lesions in Xeroderma Pigmentosum, and Unique Probes of Transcription and Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Case for 8, 5’-Cyclopurine-2’-Deoxynucleosides as Endogenous DNA Lesions That Cause Neurodegeneration in Xeroderma Pigmentosum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure of (5′S)-8,5′-Cyclo-2′-Deoxyguanosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abeomics.com [abeomics.com]

- 8. Synthesis and characterization of oligonucleotides containing 5',8-cyclopurine 2'-deoxyribonucleosides: (5'R)-5',8-cyclo-2'-deoxyadenosine, (5'S)-5',8-cyclo-2'-deoxyguanosine, and (5'R)-5',8-cyclo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Chemistry and Biology of this compound and Other DNA Le" by Rajat S. Das [digitalcommons.lib.uconn.edu]

- 10. benchchem.com [benchchem.com]

- 11. Identification and quantification of 8,5'-cyclo-2'-deoxy-adenosine in DNA by liquid chromatography/ mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

structural analysis of (5'S)-8,5'-Cyclo-2'-deoxyguanosine diastereomer

An In-depth Technical Guide on the Structural Analysis of (5'S)-8,5'-Cyclo-2'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5'S)-8,5'-Cyclo-2'-deoxyguanosine (S-cdG) is a significant form of DNA damage, classified as a tandem lesion, resulting from oxidative stress.[1] It is formed when a hydroxyl radical attacks the 2'-deoxyguanosine (B1662781) nucleoside, leading to an intramolecular covalent bond between the C5' of the deoxyribose sugar and the C8 of the guanine (B1146940) base.[1][2] This structural alteration introduces significant distortion into the DNA double helix, profoundly impacting biological processes.[1] S-cdG is known to be a strong block to DNA replication, is highly mutagenic in Escherichia coli, and plays a potential role in the neurodegeneration observed in patients with Xeroderma Pigmentosum.[3][4][5] Unlike many other forms of oxidative DNA damage, S-cdG is not repaired by the base excision repair (BER) pathway but is a substrate for nucleotide excision repair (NER).[1][3][6] This guide provides a comprehensive overview of the structural analysis of the S-cdG diastereomer, detailing the experimental methodologies used for its characterization, presenting key quantitative structural data, and discussing the biological implications of its unique conformation.

Formation and Biological Significance

Hydroxyl radicals, often generated by ionizing radiation or cellular metabolic processes, can abstract a hydrogen atom from the C5' position of a deoxyribose sugar in DNA.[3] The resulting C5' radical then attacks the C8 position of the adjacent guanine base, forming a new covalent bond and creating the 8,5'-cyclopurine lesion.[2] The stereochemistry at the C5' position gives rise to two diastereomers, (5'S) and (5'R). The S-isomer is predominantly formed in double-stranded DNA.[2]

The biological consequences of this lesion are severe. The covalent lock between the sugar and the base prevents the nucleotide from adopting a standard conformation, which obstructs the action of DNA polymerases and repair enzymes.[3] If not repaired, the S-cdG lesion can lead to mutations, primarily S-cdG → A transitions, suggesting the mis-incorporation of dTTP during replication.[7][8] Its recognition and removal exclusively by the NER pathway underscore its role as a bulky, helix-distorting lesion.[9][10]

Caption: Formation pathway of the S-cdG lesion from 2'-deoxyguanosine.

Experimental Protocols for Structural Elucidation

The determination of the three-dimensional structure of S-cdG within a DNA duplex relies on a combination of chemical synthesis, high-resolution spectroscopy, and computational modeling.

Synthesis of S-cdG Modified Oligonucleotides

To study the lesion's structure, it must first be incorporated into a specific DNA sequence.

-

Methodology : The synthesis of oligonucleotides containing S-cdG is a multi-step chemical process.[9][11] A common approach involves preparing a phosphoramidite (B1245037) synthon of the protected S-cdG nucleoside.[12] A key step is the conversion of a precursor, such as N²-isobutyryl-2'-deoxyguanosine, into a 5'-phenylthio derivative.[3][9] The crucial C5'-C8 covalent bond is then formed via photochemical homolytic cleavage of the C-SPh bond, inducing intramolecular cyclization.[9][11] Once the protected S-cdG phosphoramidite is synthesized, it is incorporated into a desired DNA sequence using standard automated solid-phase DNA synthesis procedures.[12] The final modified oligonucleotide is then deprotected and purified, typically by HPLC.[9] The integrity and composition of the synthesized DNA are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique used to determine the high-resolution structure of S-cdG-containing DNA in solution.

-

Methodology : The structure is typically determined by obtaining distance and dihedral angle restraints from a suite of NMR experiments.[4]

-

Sample Preparation : The purified S-cdG-modified oligonucleotide is annealed with its complementary strand to form a DNA duplex in a suitable NMR buffer.

-

Data Acquisition : A series of one- and two-dimensional NMR experiments are performed. These include:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain inter-proton distance restraints (typically up to ~5-6 Å).

-

DQF-COSY (Double-Quantum Filtered Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy): To assign proton resonances within each deoxyribose sugar ring and determine scalar coupling constants, which provide information about dihedral angles.

-

31P–1H HMBC (Heteronuclear Multiple Bond Correlation): To assign the phosphorus resonances in the DNA backbone.[8]

-

-

Structural Calculation : The experimentally derived distance and dihedral angle restraints are used as inputs for molecular dynamics (MD) calculations or restrained molecular mechanics.[4][5] This computational refinement generates an ensemble of structures consistent with the NMR data, from which a final, high-resolution average structure is determined.

-

Mass Spectrometry (MS)

MS is crucial for both confirming the identity of the synthesized lesion and for its quantification in biological samples.

-

Methodology : Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography/Isotope Dilution Mass Spectrometry (GC/IDMS) are the preferred methods.[1][10]

-

Sample Preparation : DNA is enzymatically hydrolyzed to its constituent nucleosides.[10]

-

Chromatographic Separation : The hydrolysate is injected into an LC or GC system to separate the various nucleosides, including the S-cdG diastereomer.[10]

-

Mass Analysis : The eluting compounds are ionized (e.g., using electrospray ionization, ESI) and their mass-to-charge ratios are measured.[9] Tandem MS (MS/MS) can be used for more specific identification and quantification.

-

Quantification : For precise quantification, stable isotope-labeled analogues of S-cdG are synthesized and used as internal standards in an isotope dilution protocol.[10][11]

-

Caption: Experimental workflow for the structural determination of S-cdG in DNA.

Quantitative Structural Data of S-cdG in DNA

The presence of the S-cdG lesion induces significant and specific changes in the local DNA structure compared to canonical B-DNA.

Deoxyribose Sugar Pucker

The most striking feature of the S-cdG nucleotide is the conformation of its deoxyribose sugar.[3]

| Parameter | S-cdG Nucleotide | Canonical B-DNA (Guanosine) |

| Pseudorotation Phase Angle (P) | ~280°[5][7] | ~144° (C2'-endo, "South") |

| Puckering Amplitude (τm) | ~47°[7][8] | ~35° |

| Conformation | O4'-exo ("West")[3][4] | C2'-endo ("South") |

The unusual O4'-exo or "west" pseudorotation is a direct consequence of the C5'-C8 covalent bond, which severely restricts the conformational flexibility of the sugar-phosphate backbone.[5]

Backbone and Glycosidic Torsion Angles

The altered sugar pucker leads to dramatic changes in the backbone torsion angles of the S-cdG residue.[4][7]

| Torsion Angle | S-cdG Nucleotide | Canonical B-DNA |

| β (O5'-C5'-C4'-C3') | ~-87°[7] | ~180° (trans) |

| γ (C5'-C4'-C3'-O3') | ~-67°[7] | ~50° (gauche+) |

| δ (C4'-C3'-O3'-P) | ~149°[7] | ~120° |

| χ (O4'-C1'-N9-C4) | ~-157°[3][7] | ~-120° (anti) |

While the glycosidic angle χ remains in the anti conformation, it is significantly altered.[3] The covalent bond between C8 and C5' physically locks the base in this anti orientation, which is believed to prevent its recognition and excision by BER glycosylases.[3]

Local Helical Parameters

The conformational changes at the S-cdG nucleotide perturb the overall DNA helix at and near the lesion site.

| Helical Parameter | S-cdG•dC Pair | Canonical B-DNA |

| Helical Twist | Perturbed at lesion and 5'-neighbor[3][4] | ~36° |

| Base Pair Opening | Increased at 3'-neighbor base pair[3] | Near 0° |

| Base Pair Shift | -0.8 Å (when paired with dT)[7][8] | Near 0 Å |

These perturbations result in a thermodynamically destabilized DNA duplex and create a unique structural signature that is likely recognized by the NER machinery.[3][4]

Caption: Cascade of structural effects originating from the S-cdG lesion.

Conclusion

The structural analysis of (5'S)-8,5'-Cyclo-2'-deoxyguanosine reveals a profoundly distorted nucleotide that imposes significant constraints on the DNA double helix. Key features include a rare O4'-exo sugar pucker and substantially altered backbone torsion angles. These structural perturbations provide a clear molecular basis for the lesion's biological effects, including its blockage of DNA replication, its mutagenic potential, and its specific recognition by the nucleotide excision repair pathway. A thorough understanding of the S-cdG structure, achieved through the combined application of chemical synthesis, NMR spectroscopy, and mass spectrometry, is essential for developing strategies to counteract the deleterious effects of oxidative DNA damage and for designing novel therapeutic agents.

References

- 1. 8,5'-Cyclopurine-2'-deoxynucleosides in DNA: mechanisms of formation, measurement, repair and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 8, 5’-Cyclopurine-2’-Deoxynucleosides: Candidate Neurodegenerative DNA Lesions in Xeroderma Pigmentosum, and Unique Probes of Transcription and Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of (5′S)-8,5′-Cyclo-2′-Deoxyguanosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of (5'S)-8,5'-cyclo-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The cyclopurine deoxynucleosides: DNA repair, biological effects, mechanistic insights, and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structures of (5′S)-8,5′-Cyclo-2′-deoxyguanosine Mismatched with dA or dT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometric assays for the tandem lesion 8,5'-cyclo-2'-deoxyguanosine in mammalian DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of [1,3, NH2-(15)N3] (5'S)-8,5'-cyclo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of oligonucleotides containing 5',8-cyclopurine 2'-deoxyribonucleosides: (5'R)-5',8-cyclo-2'-deoxyadenosine, (5'S)-5',8-cyclo-2'-deoxyguanosine, and (5'R)-5',8-cyclo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 8,5'-Cyclo-2'-deoxyguanosine in Oxidative Stress Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8,5'-cyclo-2'-deoxyguanosine (cdG), a significant DNA lesion induced by oxidative stress. The document details its formation, the cellular mechanisms for its repair, its biological consequences, and the analytical methods for its detection and quantification. This guide is intended to be a valuable resource for researchers and professionals in the fields of DNA damage and repair, cancer biology, neurodegenerative diseases, and drug development.

Introduction to this compound (cdG)

Under conditions of oxidative stress, reactive oxygen species (ROS) can damage cellular macromolecules, including DNA. One of the major lesions formed from the attack of hydroxyl radicals on 2'-deoxyguanosine (B1662781) is this compound (cdG).[1][2] This tandem lesion is unique as it involves the formation of a covalent bond between the C5' of the deoxyribose sugar and the C8 of the guanine (B1146940) base.[2] This intramolecular cyclization results in a significant distortion of the DNA double helix.[2]

cdG exists as two diastereomers, (5'R)-cdG and (5'S)-cdG, due to the stereochemistry at the C5' position.[1] The formation of these diastereomers is influenced by the conformation of the DNA; the (5'S) isomer is predominantly formed in double-stranded DNA, while the (5'R) isomer is more common in single-stranded DNA.[3] The presence of cdG in DNA has profound biological consequences, including the blockage of DNA polymerases and transcription, which can lead to mutagenesis and cell death.[2]

Formation of this compound

The formation of cdG is initiated by the attack of a hydroxyl radical (•OH) on the 2'-deoxyguanosine moiety within the DNA strand. This process can be summarized in the following steps:

-

Hydrogen Abstraction: A hydroxyl radical abstracts a hydrogen atom from the C5' position of the deoxyribose sugar, leading to the formation of a C5'-centered sugar radical.[3]

-

Intramolecular Cyclization: The C5' radical then attacks the C8 position of the purine (B94841) base, forming a covalent bond between the sugar and the base.[3]

-

Oxidation and Diastereomer Formation: Subsequent oxidation of the resulting radical intermediate leads to the formation of the stable (5'R)- or (5'S)-8,5'-cyclo-2'-deoxyguanosine lesion.[4]

DNA Repair Pathways for cdG

Unlike many other oxidative DNA lesions that are repaired by the Base Excision Repair (BER) pathway, this compound is exclusively repaired by the Nucleotide Excision Repair (NER) pathway.[2][3] The covalent bond between the sugar and the base prevents DNA glycosylases, the key enzymes in BER, from excising the damaged base.[5]

The NER pathway is a complex process involving the coordinated action of numerous proteins to recognize and remove bulky, helix-distorting DNA lesions. The repair of cdG by NER can be broadly divided into the following stages:

-

Damage Recognition: The cdG lesion is recognized by the NER machinery. In the global genome NER (GG-NER) sub-pathway, the XPC-RAD23B complex identifies the helix distortion caused by the lesion. In the transcription-coupled NER (TC-NER) sub-pathway, the stalling of RNA polymerase II at the lesion site initiates the repair process.

-

DNA Unwinding: The TFIIH complex, which includes the XPB and XPD helicases, is recruited to the site of damage and unwinds the DNA around the lesion, creating a "bubble" of approximately 30 nucleotides.

-

Dual Incision: Two endonucleases, XPG and the XPF-ERCC1 complex, make incisions on the damaged strand, one on each side of the lesion. This results in the excision of a 24-32 nucleotide-long oligonucleotide containing the cdG lesion.

-

DNA Synthesis and Ligation: DNA polymerase δ or ε synthesizes a new stretch of DNA using the undamaged strand as a template. Finally, DNA ligase seals the nick to complete the repair process.

Biological Consequences and Disease Relevance

The accumulation of unrepaired cdG lesions can have severe consequences for cellular function and viability. These lesions are potent blockers of DNA replication and transcription, which can trigger cell cycle arrest and apoptosis.[2] The failure to repair cdG is particularly relevant in the context of certain genetic disorders.

Xeroderma Pigmentosum (XP) is a rare autosomal recessive disorder caused by mutations in genes involved in the NER pathway.[6] Individuals with XP are extremely sensitive to sunlight and have a dramatically increased risk of developing skin cancer.[6] A subset of XP patients also develop progressive neurodegeneration.[6] Since UV radiation does not penetrate the brain, it is hypothesized that the neurological symptoms in XP are due to the accumulation of endogenous DNA damage that is normally repaired by NER, with cdG being a prime candidate for such a lesion.[3][6]

Quantitative Data on cdG Levels

The quantification of cdG in various biological samples provides valuable insights into the levels of oxidative stress and the efficiency of DNA repair. The following table summarizes reported levels of cdG in different contexts.

| Sample Type | Condition | (5'R)-cdG Level (lesions / 106 nucleosides) | (5'S)-cdG Level (lesions / 106 nucleosides) | Reference |

| Calf Thymus DNA | Background | ~2 | ~10 | [1] |

| Cultured Human Cells | Background | ~2 | ~10 | [1] |

| Calf Thymus DNA | Ionizing Radiation (2.5-40 Gy) | Dose-dependent increase | Dose-dependent increase | [1] |

| Pig Liver DNA | - | - | Within an order of magnitude of 8-OHdG | [7] |

| Mouse Liver | Aging | Accumulates with age | Accumulates with age | [8] |

| Mouse Kidney | Aging | Accumulates with age | Accumulates with age | [8] |

| Mouse Brain | Aging | Accumulates with age | Accumulates with age | [8] |

Experimental Protocols for cdG Analysis

The accurate detection and quantification of cdG typically require sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), often coupled with isotope dilution methods for enhanced accuracy.

Experimental Workflow for cdG Analysis

The general workflow for the analysis of cdG from biological samples involves several key steps:

Detailed Methodology: LC-MS/MS Analysis of cdG

This protocol outlines a method for the quantification of cdG in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

1. DNA Isolation:

-

Isolate genomic DNA from tissues or cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit) that minimizes oxidative artifacts.

-

Resuspend the purified DNA in a chelating buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

2. DNA Hydrolysis (Enzymatic):

-

To a known amount of DNA (e.g., 10-50 µg), add a solution containing stable isotope-labeled internal standards for (5'R)-cdG and (5'S)-cdG.

-

Perform enzymatic hydrolysis to break down the DNA into individual nucleosides. A common enzyme cocktail includes:

-

Nuclease P1

-

Snake venom phosphodiesterase

-

Alkaline phosphatase[7]

-

-

Incubate the mixture at 37°C for 2-4 hours or until complete digestion is achieved.

-

Inactivate the enzymes by heating at 95°C for 5 minutes.

-

Centrifuge the sample to pellet any undigested material and transfer the supernatant for analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for the separation of the nucleosides.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for both the native cdG diastereomers and their corresponding stable isotope-labeled internal standards in multiple reaction monitoring (MRM) mode.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for the native cdG diastereomers and the internal standards.

-

Calculate the ratio of the peak area of the native analyte to that of the internal standard.

-

Determine the concentration of cdG in the original DNA sample by comparing the measured ratio to a standard curve generated with known amounts of cdG and the internal standards.

-

Express the results as the number of cdG lesions per 106 or 108 normal nucleosides.

Conclusion

This compound is a critical biomarker of oxidative DNA damage with significant implications for human health, particularly in the context of neurodegenerative diseases and cancer. Its unique structure necessitates a specialized repair pathway, Nucleotide Excision Repair, and its accumulation due to deficient repair can lead to severe cellular dysfunction. The analytical methods detailed in this guide provide robust and sensitive means for the quantification of cdG, enabling further research into its role in disease pathogenesis and the development of potential therapeutic interventions. This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of oxidative stress and its impact on genomic integrity.

References

- 1. 8OHdG levels in brain do not indicate oxidative DNA damage in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epigentek.com [epigentek.com]

- 3. Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 5. Mass spectrometric assays for the tandem lesion this compound in mammalian DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intensity of cytosol expression of 8-OHdG in normal renal tubules is associated with the severity of renal fibrosis [smw.ch]

- 7. Complete release of (5′S)-8,5′-cyclo-2′-deoxyadenosine from dinucleotides, oligodeoxynucleotides and DNA, and direct comparison of its levels in cellular DNA with other oxidatively induced DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mutagenicity of 8,5'-Cyclo-2'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mutagenic properties of 8,5'-Cyclo-2'-deoxyguanosine (cdG), a significant form of oxidative DNA damage. The information presented herein is intended to serve as a valuable resource for researchers in the fields of DNA repair, mutagenesis, and carcinogenesis, as well as for professionals involved in the development of therapeutic agents targeting DNA damage pathways.

Executive Summary

This compound is a tandem DNA lesion, meaning it involves damage to both the deoxyribose sugar and the guanine (B1146940) base. This structural complexity makes it a formidable challenge to the cellular DNA repair machinery. Unlike many other forms of oxidative DNA damage, cdG is not a substrate for the base excision repair (BER) pathway.[1][2] Instead, it is primarily recognized and processed by the nucleotide excision repair (NER) pathway.[2][3][4] When repair is inefficient or fails, the lesion can block DNA replication, leading to cell death or mutagenesis.[1][3][5][6] In Escherichia coli, the bypass of this lesion is a highly mutagenic process, predominantly orchestrated by the SOS response and the specialized translesion synthesis (TLS) DNA polymerase V.[3][4][5][6]

This guide summarizes the key quantitative data on cdG mutagenicity, details the experimental protocols used to generate this data, and provides visual representations of the critical molecular pathways involved.

Quantitative Mutagenicity Data

The mutagenic potential of the (5'S) diastereomer of this compound (S-cdG) has been extensively studied in E. coli. The following tables summarize the key findings regarding the frequency and spectrum of mutations induced by this lesion.

Table 1: Replication Efficiency and Mutation Frequency of (5'S)-8,5'-Cyclo-2'-deoxyguanosine in E. coli

| E. coli Strain | SOS Induction | Viability (%) | Mutation Frequency (%) |

| Wild-type | No | <1 | Not Reported |

| Wild-type | Yes | 5.5 | ~34 |

| pol II- | No | <1 | Not Reported |

| pol II- | Yes | Not Reported | Not Reported |

| pol IV- | No | Not Reported | Not Reported |

| pol IV- | Yes | Not Reported | Not Reported |

| pol V- | No | No Progeny | Not Applicable |

| pol V- | Yes | No Progeny | Not Applicable |

Data compiled from multiple sources.[3][4][5][6]

Table 2: Mutational Spectrum of (5'S)-8,5'-Cyclo-2'-deoxyguanosine in SOS-Induced Wild-type E. coli

| Mutation Type | Percentage of Total Mutations |

| S-cdG → A | Major |

| S-cdG → T | Minor |

| Deletion of 5' Cytosine | Minor |

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the mutagenicity of this compound.

Construction of a Plasmid Containing a Site-Specific this compound Lesion

This protocol describes the general steps for incorporating a chemically synthesized oligonucleotide containing a single S-cdG lesion into a plasmid vector.

-

Oligonucleotide Synthesis and Purification:

-

Synthesize an oligonucleotide containing a single S-cdG lesion at a desired position using phosphoramidite (B1245037) chemistry.

-

Purify the modified oligonucleotide by high-performance liquid chromatography (HPLC).

-

Synthesize the complementary unmodified oligonucleotide and purify it.

-

-

Plasmid Vector Preparation:

-

Choose a suitable plasmid vector (e.g., pMS2).[6]

-

Create a gapped-duplex intermediate of the vector by annealing a single-stranded circular vector with a mixture of two linear oligonucleotides that are complementary to the vector sequence but leave a gap at the desired insertion site.

-

-

Ligation:

-

Anneal the S-cdG-containing oligonucleotide and its complementary strand to form a duplex.

-

Ligate the S-cdG-containing duplex into the gapped region of the plasmid vector using T4 DNA ligase.

-

-

Purification and Verification:

-

Purify the closed circular plasmid containing the site-specific lesion using methods such as cesium chloride gradient centrifugation or an appropriate plasmid purification kit.

-

Verify the presence and correct placement of the lesion by DNA sequencing and restriction enzyme digestion analysis.

-

In Vivo Mutagenicity Assay in E. coli

This protocol outlines the procedure for determining the mutagenicity of the S-cdG lesion upon replication in E. coli.

-

Bacterial Strains:

-

Transformation:

-

Introduce the plasmid containing the site-specific S-cdG lesion and a control plasmid (without the lesion) into competent E. coli cells via electroporation or heat shock.

-

-

SOS Induction (Optional):

-

For experiments involving the SOS response, irradiate the transformed cells with a controlled dose of ultraviolet (UV) light to induce the SOS pathway.[3]

-

-

Plasmid Replication and Progeny Analysis:

-

Culture the transformed bacteria to allow for plasmid replication.

-

Isolate the progeny plasmids from the bacterial culture.

-

-

Mutation Analysis:

-

Digest the progeny plasmids with restriction enzymes that can differentiate between the original sequence and potential mutations at the lesion site.

-

Alternatively, use a portion of the progeny plasmids to transform a second E. coli strain and analyze the resulting colonies by colony hybridization with radiolabeled oligonucleotide probes specific for the wild-type sequence and each potential mutation.

-

Sequence the region of interest in a subset of the progeny plasmids to confirm the nature of the mutations.

-

-

Calculation of Mutation Frequency:

-

The mutation frequency is calculated as the ratio of the number of mutant progeny plasmids to the total number of progeny plasmids analyzed.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows related to this compound mutagenicity.

SOS Response Pathway in E. coli

Caption: The E. coli SOS response pathway is induced by DNA damage, leading to the expression of repair genes.

Translesion Synthesis (TLS) of this compound

Caption: Translesion synthesis by DNA Polymerase V allows bypass of 8,5'-cdG, often introducing mutations.

Experimental Workflow for Mutagenicity Analysis

Caption: A streamlined workflow for the in vivo analysis of 8,5'-cdG mutagenicity in E. coli.

References

- 1. SOS response - Wikipedia [en.wikipedia.org]

- 2. BiblioBoard [openresearchlibrary.org]

- 3. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. (5'S)-8,5'-cyclo-2'-deoxyguanosine is a strong block to replication, a potent pol V-dependent mutagenic lesion, and is inefficiently repaired in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Formation of 8,5'-Cyclo-2'-deoxyguanosine in Cellular DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,5'-Cyclo-2'-deoxyguanosine (CydG) is a significant form of tandem DNA damage, where a covalent bond forms between the C8 of the guanine (B1146940) base and the C5' of the deoxyribose sugar within the same nucleotide. This lesion arises from the attack of hydroxyl radicals on the deoxyribose moiety of 2'-deoxyguanosine, leading to an intramolecular cyclization. The formation of CydG introduces a significant distortion in the DNA double helix, posing a challenge to the cellular machinery responsible for maintaining genomic integrity. Unlike many other forms of oxidative DNA damage, CydG is not repaired by the base excision repair (BER) pathway but is a substrate for the more complex nucleotide excision repair (NER) pathway.[1][2] Its persistence in the genome can lead to the blockage of DNA polymerases and transcription, potentially contributing to mutagenesis, carcinogenesis, and neurodegenerative diseases.[1][3] This guide provides a comprehensive overview of the formation of CydG, methodologies for its detection and quantification, and its biological implications.

Data Presentation

The formation of this compound is dependent on the source of oxidative stress and the specific experimental conditions. The following tables summarize quantitative data on the yields of the (5'R) and (5'S) diastereomers of CydG induced by ionizing radiation and Fenton-type reagents, as well as their background levels in cellular DNA.

| Inducing Agent | Diastereomer | Yield (lesions / 106 dG / Gy) | Reference |

| Gamma Radiation | (5'R)-8,5'-cyclo-2'-dG | Not specified | [4][5] |

| Gamma Radiation | (5'S)-8,5'-cyclo-2'-dG | Not specified | [4][5] |

Table 1: Yields of this compound Formation by Ionizing Radiation. This table presents the yields of the (5'R) and (5'S) diastereomers of CydG in DNA exposed to gamma radiation.

| Reagent | Diastereomer | Yield (lesions / 106 dG) | Conditions | Reference |

| Cu(II)/H₂O₂/Ascorbate | (5'R)-8,5'-cyclo-2'-dG | Dose-dependent | Varied concentrations | [6][7] |

| Cu(II)/H₂O₂/Ascorbate | (5'S)-8,5'-cyclo-2'-dG | Dose-dependent | Varied concentrations | [6][7] |

| Fe(II)/H₂O₂/Ascorbate | (5'R)-8,5'-cyclo-2'-dG | Dose-dependent | Varied concentrations | [6][7] |

| Fe(II)/H₂O₂/Ascorbate | (5'S)-8,5'-cyclo-2'-dG | Dose-dependent | Varied concentrations | [6][7] |

Table 2: Formation of this compound by Fenton-Type Reagents. This table summarizes the formation of CydG diastereomers in the presence of copper and iron-based Fenton-type reagents. The yields are dose-dependent on the concentrations of the reactants.

| Cell Type | Diastereomer | Background Level (lesions / 106 nucleosides) | Reference |

| Cultured Human Cells | (5'R)-8,5'-cyclo-2'-dG | ~2 | [1] |

| Cultured Human Cells | (5'S)-8,5'-cyclo-2'-dG | ~10 | [1] |

Table 3: Background Levels of this compound in Human Cells. This table shows the endogenous levels of CydG diastereomers found in the DNA of cultured human cells.

Experimental Protocols

Accurate quantification of this compound in cellular DNA is critical for understanding its biological roles. The following protocols detail the key experimental procedures for the analysis of CydG and its repair.

Protocol 1: Quantification of this compound in Cellular DNA by LC-MS/MS

This protocol outlines the workflow for the sensitive and specific quantification of CydG using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

1. DNA Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) and a metal chelator (e.g., deferoxamine) to minimize artifactual oxidation during sample preparation.[8]

-

Isolate genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction, ensuring all steps are performed on ice to prevent oxidative damage.[9]

-

Resuspend the purified DNA in a chelating buffer (e.g., TE buffer with Chelex-100).

2. Enzymatic Hydrolysis of DNA:

-

To 20-50 µg of purified DNA, add an internal standard mixture containing stable isotope-labeled (e.g., ¹⁵N₅) (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyguanosine.

-

Denature the DNA by heating at 100°C for 3 minutes, followed by rapid cooling on ice.[10]

-

Perform enzymatic digestion in a one-step or multi-step procedure. A common multi-enzyme cocktail includes DNase I, nuclease P1, phosphodiesterase I, and alkaline phosphatase to ensure complete hydrolysis to nucleosides.[3][11][12]

-

Incubate the reaction mixture at 37°C for 2-18 hours.

3. Sample Clean-up (Optional but Recommended):

-

Remove proteins by ultrafiltration or precipitation.

-

Solid-phase extraction (SPE) can be used to enrich for the modified nucleosides and remove interfering substances.

4. LC-MS/MS Analysis:

-

Inject the hydrolyzed DNA sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Separate the nucleosides on a C18 reversed-phase column using a gradient of aqueous mobile phase (e.g., ammonium (B1175870) formate) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

-

Detect and quantify the native and isotope-labeled CydG diastereomers using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for each diastereomer should be optimized.

-

Calculate the concentration of each CydG diastereomer by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Protocol 2: In Vitro Nucleotide Excision Repair (NER) Assay for this compound

This assay measures the ability of cell-free extracts to repair a DNA substrate containing a site-specific CydG lesion.

1. Preparation of Cell-Free Extracts:

-

Harvest cultured cells (e.g., HeLa cells) and wash with hypotonic buffer.

-

Swell the cells on ice and then lyse by Dounce homogenization.

-

Centrifuge to pellet the nuclei.

-

Extract nuclear proteins using a high-salt buffer.

-

Dialyze the nuclear extract against a low-salt buffer and clarify by centrifugation.

-

Determine the protein concentration of the cell-free extract using a standard protein assay (e.g., Bradford assay).

2. Preparation of the DNA Substrate:

-

Synthesize an oligonucleotide containing a single, site-specific (5'R)- or (5'S)-8,5'-cyclo-2'-deoxyguanosine lesion.

-

Incorporate this lesion-containing oligonucleotide into a plasmid vector.

-

Purify the closed circular plasmid DNA containing the CydG lesion.

3. In Vitro Repair Reaction:

-

Set up the repair reaction mixture containing the CydG-containing plasmid, cell-free extract, ATP, dNTPs (including [α-³²P]dCTP for labeling), and a reaction buffer.

-

Incubate the reaction at 30°C for a specified time (e.g., 1-3 hours).

-

Stop the reaction by adding EDTA and proteinase K.

4. Analysis of Repair Products:

-

Isolate the plasmid DNA from the reaction mixture.

-

Linearize the plasmid with a restriction enzyme that cuts outside the region of interest.

-

Denature the DNA and separate the fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled repair patch by autoradiography or phosphorimaging. The size of the excised fragment (typically 24-32 nucleotides in humans) confirms NER activity.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the formation and repair of this compound.

References

- 1. Mass spectrometric assays for the tandem lesion this compound in mammalian DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free-radical-induced formation of an this compound moiety in deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (5'S)- and (5'R)-5',8-cyclo-2'-deoxyguanosine: mechanistic insights on the 2'-deoxyguanosin-5'-yl radical cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of 8,5′-Cyclo-2′-deoxyadenosine and 8,5′-Cyclo-2′-deoxyguanosine in Isolated DNA by Fenton-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of 8,5'-cyclo-2'-deoxyadenosine and this compound in isolated DNA by Fenton-type reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling oxidative DNA damage: Effects of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneticsmr.org [geneticsmr.org]

- 10. Association of Global DNA Hypermethylation with Hypertension, 8-oxo-7,8-dihydro-2’-deoxyguanosine, and Uracil Misincorporation: A Cross-Sectional Study on Taxi-Motorbike Drivers Working in Cotonou, Benin [scirp.org]

- 11. Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Effects of 8,5'-cyclo-2'-deoxyguanosine Accumulation in Tissues

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8,5'-cyclo-2'-deoxyguanosine (C-dG) is a significant form of oxidative DNA damage, a tandem lesion affecting both the sugar and base moieties of deoxyguanosine. Its formation, primarily initiated by hydroxyl radical attack, and its unique repair pathway, Nucleotide Excision Repair (NER), set it apart from other oxidative lesions. The accumulation of C-dG in tissues has profound biological consequences, including the blockage of DNA replication and transcription, leading to mutagenesis and genomic instability. This technical guide provides a comprehensive overview of the biological effects of C-dG accumulation, with a focus on quantitative data, detailed experimental protocols, and the cellular pathways involved. Understanding the impact of C-dG is critical for research into aging, neurodegenerative diseases, and cancer, and for the development of novel therapeutic strategies.

Formation and Structure of this compound

This compound is a purine-derived DNA lesion formed through a multi-step process initiated by the attack of a hydroxyl radical (•OH) on the C5' position of the deoxyribose sugar of a 2'-deoxyguanosine (B1662781) residue within the DNA strand. This leads to the formation of a C5' radical, which then attacks the C8 position of the guanine (B1146940) base, resulting in an intramolecular cyclization. This creates a covalent bond between the C5' of the sugar and the C8 of the base.[1][2]

This unique tandem lesion exists as two diastereomers, the (5'R) and (5'S) forms, due to the chirality at the C5' position. The formation of these diastereomers is influenced by the DNA conformation, with the S isomer being predominant in double-stranded DNA.[1] The rigid structure of C-dG significantly distorts the DNA double helix, which is a key factor in its recognition by the DNA repair machinery.[1]

Quantitative Accumulation of this compound in Tissues

The accumulation of C-dG in tissues is a hallmark of oxidative stress and has been observed to increase with age and in certain pathological conditions. The following tables summarize key quantitative data from studies on mammalian tissues.

Table 1: Age-Related Accumulation of this compound (C-dG) Diastereomers in Wild-Type Mice [1][3]

| Age of Mice | Tissue | (5'R)-C-dG Lesions per 10^6 Nucleosides | (5'S)-C-dG Lesions per 10^6 Nucleosides |

| 10 weeks | Liver | ~0.5 | ~1.0 |

| 3 years | Liver | ~1.5 | ~3.0 |

| 10 weeks | Kidney | ~0.3 | ~0.6 |

| 3 years | Kidney | ~1.0 | ~2.0 |

| 10 weeks | Brain | ~0.2 | ~0.4 |

| 3 years | Brain | ~0.5 | ~1.0 |

Table 2: Accumulation of this compound (C-dG) in DNA Repair-Deficient (Ercc1-/Δ) Mice [1][3]

| Age of Mice | Tissue | Genotype | (5'R)-C-dG Lesions per 10^6 Nucleosides | (5'S)-C-dG Lesions per 10^6 Nucleosides |

| 21 weeks | Liver | Wild-Type | ~0.8 | ~1.5 |

| 21 weeks | Liver | Ercc1-/Δ | ~2.5 | ~5.0 |

| 21 weeks | Kidney | Wild-Type | ~0.5 | ~1.0 |

| 21 weeks | Kidney | Ercc1-/Δ | ~1.5 | ~3.5 |

| 21 weeks | Brain | Wild-Type | ~0.3 | ~0.6 |

| 21 weeks | Brain | Ercc1-/Δ | ~0.7 | ~1.5 |

Table 3: Background Levels of this compound (C-dG) in Cultured Human Cells and Calf Thymus DNA [4]

| DNA Source | (5'R)-C-dG Lesions per 10^6 Nucleosides | (5'S)-C-dG Lesions per 10^6 Nucleosides |

| Cultured Human Cells (average of 3 cell lines) | ~2 | ~10 |

| Calf Thymus DNA | ~2 | ~10 |

Biological Consequences of C-dG Accumulation

The accumulation of C-dG lesions in cellular DNA has several significant and detrimental biological effects:

-

Blockage of DNA Replication and Transcription: The substantial helical distortion caused by C-dG acts as a physical impediment to the progression of DNA and RNA polymerases.[2][5][6] This can lead to stalled replication forks and incomplete transcription, ultimately affecting gene expression and cell viability.[6]

-

Mutagenesis: When DNA replication is not completely blocked, translesion synthesis (TLS) polymerases may bypass the C-dG lesion. However, this process is often error-prone, leading to the incorporation of incorrect nucleotides opposite the lesion and resulting in mutations.[7][8]

-

Genomic Instability: The combination of replication fork stalling, transcriptional arrest, and mutagenesis contributes to overall genomic instability, a hallmark of cancer and aging.

-

Role in Disease:

-

Neurodegeneration: The accumulation of C-dG is strongly implicated in the neurodegenerative aspects of diseases with defective NER, such as Xeroderma Pigmentosum (XP) and Cockayne Syndrome (CS).[5][9][10] In these conditions, the inability to repair C-dG in neurons is thought to lead to neuronal cell death.[5][9]

-

Carcinogenesis: As a mutagenic lesion that can drive genomic instability, C-dG accumulation is considered a contributing factor to the development of cancer.[2]

-

Aging: The age-dependent accumulation of C-dG suggests its role in the aging process, likely by contributing to the decline in cellular function and tissue homeostasis.[1][3]

-

Cellular Repair and Response to C-dG

Unlike the majority of oxidative DNA lesions that are repaired by the Base Excision Repair (BER) pathway, the unique structure of C-dG, with its covalent bond between the sugar and the base, necessitates its removal by the Nucleotide Excision Repair (NER) pathway.[2][5]

Nucleotide Excision Repair (NER) of C-dG

The NER pathway is a complex, multi-protein process that removes bulky, helix-distorting DNA lesions. The core steps are as follows:

-

Damage Recognition: The C-dG lesion is recognized by the XPC-RAD23B complex in global genome NER (GG-NER) or by a stalled RNA polymerase II in transcription-coupled NER (TC-NER).[11][12]

-

DNA Unwinding: The TFIIH complex, which includes the helicases XPB and XPD, is recruited to the site of damage and unwinds the DNA around the lesion, creating a "bubble" of approximately 30 base pairs.[11][12]

-

Dual Incision: Two endonucleases, XPG and the XPF-ERCC1 complex, cleave the damaged DNA strand on either side of the lesion. XPG cuts at the 3' side, and XPF-ERCC1 cuts at the 5' side.[11][13]

-

Excision: The oligonucleotide fragment containing the C-dG lesion is removed.[11]

-

DNA Synthesis and Ligation: The resulting gap is filled in by DNA polymerases (δ, ε, or κ), using the undamaged strand as a template. The final nick is sealed by a DNA ligase.[12]

Translesion Synthesis (TLS) Bypass of C-dG

When NER fails to repair a C-dG lesion before the arrival of the replication machinery, specialized TLS DNA polymerases may be recruited to bypass the damage. This is a tolerance mechanism that allows replication to proceed, albeit with a higher risk of introducing mutations. Polymerases such as Pol η, Pol ι, and Pol ζ have been implicated in the bypass of C-dG lesions.[8]

Experimental Protocols

Quantification of C-dG in DNA by LC-MS/MS

This protocol outlines the key steps for the sensitive and accurate quantification of C-dG in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

Materials:

-

DNA sample (from tissues or cells)

-

Nuclease P1

-

Alkaline phosphatase

-

Stable isotope-labeled internal standards for (5'R)-C-dG and (5'S)-C-dG

-

LC-MS/MS system

Protocol:

-

DNA Isolation: Isolate high-quality genomic DNA from the tissue or cell sample of interest using a standard DNA extraction method.

-

DNA Digestion:

-

To a known amount of DNA, add the stable isotope-labeled internal standards for both (5'R)- and (5'S)-C-dG.

-

Incubate the DNA with nuclease P1 to digest the DNA into deoxynucleoside 3'-monophosphates.

-

Follow with incubation with alkaline phosphatase to dephosphorylate the nucleotides to deoxynucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the digested DNA sample onto a reverse-phase HPLC column to separate the deoxynucleosides.

-

Use a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) to detect and quantify the C-dG diastereomers and their corresponding internal standards. The transitions to monitor are specific for the parent and fragment ions of each analyte.

-

-

Data Analysis:

-

Quantify the amount of (5'R)- and (5'S)-C-dG in the sample by comparing the peak area ratios of the endogenous C-dG to the internal standards against a calibration curve.

-

Normalize the results to the total amount of DNA analyzed, typically expressed as the number of lesions per 10^6 or 10^7 normal nucleosides.

-

Assay for Transcription Blockage by C-dG

This in vitro assay can be used to assess the extent to which a C-dG lesion blocks transcription by RNA polymerase.

Materials:

-

Oligonucleotide template containing a site-specific C-dG lesion

-

Complementary non-template oligonucleotide

-

RNA polymerase

-

Ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³²P]UTP)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Protocol:

-

Template Preparation: Anneal the C-dG-containing oligonucleotide template to its complementary strand to form a double-stranded DNA template.

-

In Vitro Transcription Reaction:

-

Set up a transcription reaction containing the DNA template, RNA polymerase, and all four rNTPs (including the radiolabeled one).

-

Incubate the reaction at the optimal temperature for the RNA polymerase.

-

-

Analysis of Transcription Products:

-

Stop the reaction and denature the products.

-

Separate the RNA transcripts by size using denaturing PAGE.

-

Visualize the transcripts by autoradiography.

-

-

Interpretation:

-

The presence of a truncated RNA product corresponding to the position of the C-dG lesion indicates that transcription was blocked.

-

The amount of full-length transcript compared to the truncated product provides a quantitative measure of the extent of transcription blockage.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Formation, consequences, and repair of this compound.

Caption: Experimental workflow for C-dG quantification by LC-MS/MS.

Conclusion and Future Directions

The accumulation of this compound in tissues is a critical indicator of oxidative stress and a significant contributor to a range of pathologies, including neurodegenerative diseases, cancer, and the aging process. Its unique formation and repair mechanisms distinguish it from other forms of DNA damage. The methodologies outlined in this guide provide a robust framework for the accurate quantification of C-dG and the assessment of its biological impact.

Future research should focus on several key areas:

-

Elucidating the tissue-specific mechanisms that lead to differential accumulation of C-dG.

-

Identifying the full spectrum of cellular signaling pathways that are activated in response to C-dG accumulation.

-

Developing high-throughput screening methods to identify small molecules that can either prevent the formation of C-dG or enhance its repair.

-

Exploring the therapeutic potential of targeting the NER pathway in diseases characterized by C-dG accumulation.

A deeper understanding of the biology of C-dG will undoubtedly open new avenues for the development of novel diagnostics and therapeutics for a range of human diseases.

References

- 1. scispace.com [scispace.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. abeomics.com [abeomics.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Unraveling the Stereochemistry of 8,5'-Cyclo-2'-deoxyguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,5'-Cyclo-2'-deoxyguanosine (cdG) is a significant form of DNA damage induced by oxidative stress, arising from the formation of a covalent bond between the C5' carbon of the deoxyribose sugar and the C8 position of the guanine (B1146940) base. This intramolecular cyclization results in a rigid, distorted nucleoside structure with profound implications for DNA replication, repair, and overall genomic integrity. The formation of this lesion introduces a new chiral center at the C5' position, leading to the existence of two distinct diastereomers: (5'S)-8,5'-cyclo-2'-deoxyguanosine and (5'R)-8,5'-cyclo-2'-deoxyguanosine. Understanding the precise stereochemistry of these lesions is paramount for elucidating their biological consequences and for the development of therapeutic strategies targeting DNA repair pathways. This guide provides an in-depth technical overview of the stereochemistry of cdG, including its structural features, synthesis, and biological impact, with a focus on quantitative data and detailed experimental methodologies.

Stereochemical Configuration and Structural Impact

The defining feature of this compound is the covalent linkage that locks the glycosidic bond in an anti conformation and forces the deoxyribose sugar into an unusual O4'-exo (west) pseudorotation. This contrasts with the typical C2'-endo (south) conformation found in B-DNA. This rigid structure introduces significant distortion into the DNA double helix.

The two diastereomers, (5'S)-cdG and (5'R)-cdG, exhibit subtle but critical differences in their three-dimensional structure, which in turn influences their biological processing. The stereochemistry at the C5' position affects the orientation of the sugar-phosphate backbone and the overall helical parameters of the DNA.

Figure 1. Formation of (5'S) and (5'R) diastereomers of this compound.

Quantitative Structural and Stability Data

The structural perturbations induced by cdG diastereomers have been characterized by various biophysical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and UV melting studies. These studies provide quantitative insights into the impact of these lesions on DNA structure and stability.

| Parameter | (5'S)-cdG | (5'R)-cdG | Unmodified dG |

| Deoxyribose Pucker | O4'-exo (west) | O4'-exo (west) | C2'-endo (south) |

| Glycosidic Torsion Angle (χ) | anti (fixed) | anti (fixed) | anti |

| J(H4', H5') Coupling Constant | >6 Hz[1] | <1 Hz[1] | ~2-3 Hz |